molecular formula C46H62N4O11 B1679326 Rifabutin CAS No. 72559-06-9

Rifabutin

Cat. No. B1679326
CAS RN: 72559-06-9
M. Wt: 847 g/mol
InChI Key: ATEBXHFBFRCZMA-NYGPAKPVSA-N
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Description

Rifabutin is an antibiotic used to prevent Mycobacterium avium complex (MAC) disease in patients with advanced human immunodeficiency virus (HIV) infection . It is also used with other medicines to treat tuberculosis in people with HIV . It is a rifamycin antimycobacterial agent .


Synthesis Analysis

Rifabutin is synthesized using rifampicin S as the starting material. The process involves bromination, nitration, reduction, imino, and cyclization with the side chain . There have also been attempts to design and synthesize rifabutin prodrugs with increased aqueous solubility to allow intravenous use .


Molecular Structure Analysis

Rifabutin has a molecular formula of C46H62N4O11 and a molecular weight of 847.02 . It is a red-violet powder soluble in chloroform and methanol, sparingly soluble in ethanol, and very slightly soluble in water .


Physical And Chemical Properties Analysis

Rifabutin is a red-violet powder soluble in chloroform and methanol, sparingly soluble in ethanol, and very slightly soluble in water (0.19 mg/mL). Its log P value (the base 10 logarithm of the partition coefficient between n-octanol and water) is 3.2 (n-octanol/water) .

Scientific Research Applications

Pharmacokinetic Properties and Drug Interactions

Rifabutin's unique pharmacokinetic properties distinguish it from other rifamycins. It is well-known for inducing enzyme systems involved in the metabolism of many drugs, notably those metabolized by cytochrome P450 (CYP) 3A, with a relative potency as a CYP3A inducer less than rifampin but greater than rifapentine. This characteristic underscores the complexity of predicting the pharmacodynamics of treatment with rifabutin, especially when managing intracellular pathogens capable of dormancy (Burman, Gallicano, & Peloquin, 2001).

Application in HIV-Infected Patients with Tuberculosis

Rifabutin's utility is particularly notable in HIV-infected patients with tuberculosis, where its pharmacokinetics are affected by factors such as weight, sex, and bioavailability alterations due to SLCO1B1 polymorphisms. These findings emphasize the need for further studies to understand the complex interactions of host genetics in HIV-infected tuberculosis patients (Hennig et al., 2015).

Role in Treating Non-tuberculosis Mycobacterial Infections

Rifabutin's effectiveness extends to the treatment and prophylaxis of diseases caused by MAC, especially in AIDS patients. It is the only drug demonstrated in large prospective placebo-controlled trials to significantly reduce the incidence of disseminated MAC infection when administered prophylactically as a single agent to patients with AIDS. However, its role in combination therapy for MAC infection treatment still requires further investigation to determine the most effective regimens (Brogden & Fitton, 1994).

Contribution to Tuberculosis Treatment

In tuberculosis treatment, rifabutin has shown potential when included in multidrug regimens, providing similar efficacy to rifampin-containing regimens for newly diagnosed pulmonary tuberculosis. Its utility in treating multidrug-resistant TB, where rifabutin was used among patients with rifampin and isoniazid-resistant strains, underscores its value in expanding treatment options for this challenging condition (Grassi & Peona, 1996).

Safety And Hazards

Rifabutin can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14-,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBTYMGEBZUQTK-PVLSIAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H62N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Minimally soluble (0.19 mg/mL)
Record name Rifabutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Rifabutin acts via the inhibition of DNA-dependent RNA polymerase in gram-positive and some gram-negative bacteria, leading to a suppression of RNA synthesis and cell death.
Record name Rifabutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Alfacid

CAS RN

72559-06-9
Record name Rifabutin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072559069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifabutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28,600
Citations
CM Kunin - Clinical infectious diseases, 1996 - academic.oup.com
… This review focuses on the antimicrobial profile of rifabutin in … Rifabutin (also referred to as ansamycin or LM 427) is a spiro-… Rifabutin has a broad spectrum of antimicrobial activity. This …
Number of citations: 170 academic.oup.com
TF Blaschke, MH Skinner - Clinical Infectious Diseases, 1996 - academic.oup.com
… Other factors that distinguish the pharmacokinetics of rifabutin from … rifabutin (with activity almost equivalent to that of rifabutin) and 31-0H rifabutin (with a potency of - 10% that of rifabutin…
Number of citations: 169 academic.oup.com
Y Crabol, E Catherinot, N Veziris… - Journal of …, 2016 - academic.oup.com
… recent rifabutin experimental and clinical studies, the current state of knowledge about rifabutin is … There are consistent in vitro data and clinical studies showing that rifabutin has at least …
Number of citations: 70 academic.oup.com
RN Brogden, A Fitton - Drugs, 1994 - Springer
… frequent in patients treated with regimens containing rifabutin 300mg than in those including rifabutin 450 or 600mg daily. The efficacy of rifabutin-containing regimens appeared to be …
Number of citations: 180 link.springer.com
CK Finch, CR Chrisman, AM Baciewicz… - Archives of internal …, 2002 - jamanetwork.com
… or a decrease of the rifabutin levels, frequently necessitating rifabutin and PI dosage adjustment. The extent and effect of the inhibition of rifabutin metabolism by amprenavir were …
Number of citations: 281 jamanetwork.com
…, L Dolfi, A Maniero, Rifabutin Study Group - Tubercle and Lung …, 1994 - Elsevier
… group, and two in each of the rifabutin groups. The 3 treatment schedules appeared well … in the rifabutin 150 mg group, compared to one in the rifampicin and 5 in the rifabutin 300 …
Number of citations: 157 www.sciencedirect.com
AM Baciewicz, CR Chrisman, CK Finch… - … medical research and …, 2013 - Taylor & Francis
… failure, or toxic reactions when rifampin, rifabutin, or rifapentine are added to or discontinued … A previous letter reported that rifampin but not rifabutin changed exercise tolerance in a …
Number of citations: 178 www.tandfonline.com
AM Baciewicz, CR Chrisman, CK Finch… - The American journal of the …, 2008 - Elsevier
… infected inmates treated with rifabutin, document both the difficulty in predicting how rifabutin alters levels of other drugs and how other factors may alter rifabutin levels even when given …
Number of citations: 167 www.sciencedirect.com
MH Skinner, M Hsieh, J Torseth, D Pauloin… - Antimicrobial agents …, 1989 - Am Soc Microbiol
… rifabutin in patients with early symptomatic human immunodeficiency virus infections, we studied the pharmacokinetics of rifabutin … , known hypersensitivity to rifabutin or rifampin, or …
Number of citations: 97 journals.asm.org
JP Gisbert, X Calvet - Alimentary pharmacology & therapeutics, 2012 - Wiley Online Library
… rifabutin resistance with short course treatment of rifabutin for … to rifabutin is practically inexistent, and that rifabutin therapy is highly … pylori to rifabutin and the eradication rates of …
Number of citations: 243 onlinelibrary.wiley.com

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